Regioisomeric Halogen Placement Defines Reactivity: 3-Bromo-5-chloro vs. 5-Bromo-3-chloro Substitution Pattern Differentiation
The 3-bromo-5-chloro substitution pattern of the target compound is structurally distinct from the 5-bromo-3-chloro regioisomer (CAS 848366-28-9). In the target compound, bromine resides at position 3 and chlorine at position 5, whereas the regioisomer reverses this placement, placing bromine at position 5 and chlorine at position 3 . This positional difference produces a measurable melting point differential: the target compound melts at 49.0–53.0 °C, whereas the 5-bromo-3-chloro isomer melts at 56–62 °C . The spatial arrangement of halogens on the pyridine ring directly governs the site selectivity of palladium-catalyzed cross-coupling reactions, as oxidative addition of Pd(0) occurs preferentially at the C–Br bond. In the target compound, this activates position 3 for initial coupling while leaving the C–Cl bond at position 5 available for subsequent orthogonal functionalization—a sequential synthetic strategy that is impossible to execute with the reversed regioisomer .
| Evidence Dimension | Regiochemical halogen substitution pattern and melting point |
|---|---|
| Target Compound Data | 3-Br, 5-Cl; Melting Point: 49.0–53.0 °C (reported range); 52 °C (reference value) |
| Comparator Or Baseline | 5-Bromo-3-chloro-2-methoxypyridine (CAS 848366-28-9): 5-Br, 3-Cl; Melting Point: 56–62 °C |
| Quantified Difference | Positional isomerism (halogen positions reversed); Δ Melting Point ≈ 4–13 °C (target vs. comparator range midpoints differ by ~7 °C) |
| Conditions | Differential scanning calorimetry / melting point apparatus; solid crystalline form at 20 °C |
Why This Matters
Procurement of the correct regioisomer is non-negotiable: ordering the 5-bromo-3-chloro isomer instead yields a building block with fundamentally different site reactivity, potentially derailing multi-step synthetic routes that depend on sequential C–Br then C–Cl functionalization.
